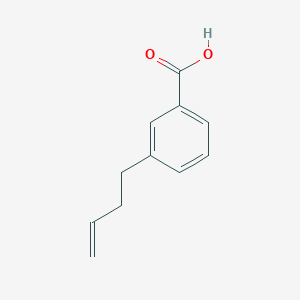

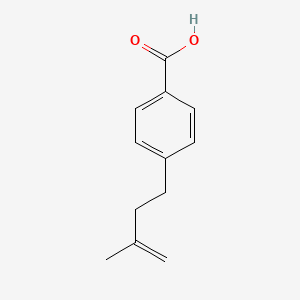

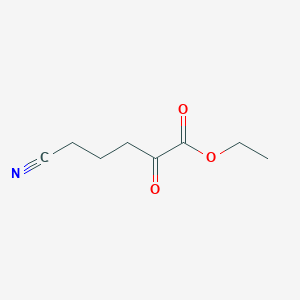

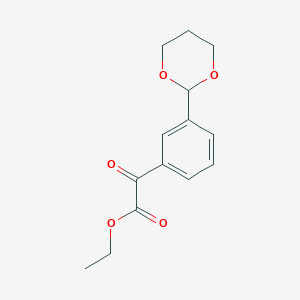

Ethyl 3-(1,3-dioxan-2-YL)benzoylformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1,3-dioxan-2-yl)benzoylformate, also known as E3B, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzoylformic acid, and has been used as a reagent in organic synthesis and as a reactant in the synthesis of other compounds. E3B has also been used as a model compound for studying the mechanism of action of certain enzymes. In

Scientific Research Applications

Synthesis and Catalysis : A study by Doğan Ulu, Gürbüz, and Özdemir (2017) elaborates on the synthesis of 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole substituted N-heterocyclic carbenes and their ruthenium complexes. These complexes exhibited excellent activity in the alkylation of pyrrolidine and morpholine with alcohols, demonstrating their potential in catalytic applications (Doğan Ulu, Gürbüz, & Özdemir, 2017).

Protecting and Activating Groups in Amine Synthesis : Sakamoto, Izumi, Yamada, and Tsunoda (2006) introduced the 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) group as a new versatile protecting and activating group for amine synthesis. This group facilitated the sulfonation of amines with excellent yields and was stable under basic and reductive conditions (Sakamoto et al., 2006).

Enantioselective Synthesis and Pharmaceutical Applications : The work by Ramesh et al. (2017) involved the enantioselective synthesis of compounds related to Ethyl 3-(1,3-dioxan-2-yl)benzoylformate. They focused on synthesizing the HMG-CoA reductase inhibitor Rosuvastatin and the natural Styryl lactone Cryptomoscatone E1, demonstrating the compound's relevance in pharmaceutical chemistry (Ramesh et al., 2017).

Material Science and Polymer Applications : A study by Bechtold, Hillmyer, and Tolman (2001) explored the ring-opening polymerization of 3-methyl-1,4-dioxan-2-one. They developed a new polymer comprised of perfectly alternating lactic acid and ethylene oxide repeat units, indicating the potential of these compounds in material science and polymer applications (Bechtold, Hillmyer, & Tolman, 2001).

Heterocyclic Chemistry : Sal’nikova, Dmitriev, and Maslivets (2019) investigated the use of Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pynole-3-carboxylates in the synthesis of complex heterocyclic structures. Their work contributes to the field of heterocyclic chemistry, where these compounds are used as intermediates in the synthesis of more complex molecules (Sal’nikova, Dmitriev, & Maslivets, 2019).

properties

IUPAC Name |

ethyl 2-[3-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-5-3-6-11(9-10)14-18-7-4-8-19-14/h3,5-6,9,14H,2,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDNEWFABFVJEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC(=C1)C2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601251682 |

Source

|

| Record name | Ethyl 3-(1,3-dioxan-2-yl)-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951888-31-6 |

Source

|

| Record name | Ethyl 3-(1,3-dioxan-2-yl)-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(1,3-dioxan-2-yl)-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.